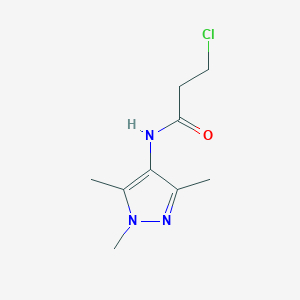

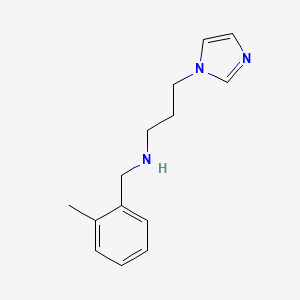

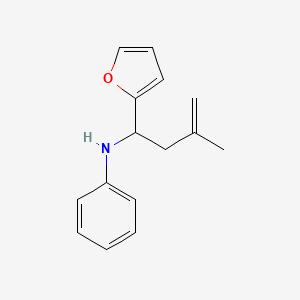

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" is a molecule that is likely to contain an imidazole ring, a common feature in many biologically active compounds. Imidazole rings are present in various pharmaceuticals and are known for their participation in the storage and transmission of biological information, as well as being a component of the essential biomolecule histidine. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding or stacking interactions, as seen in similar compounds .

Synthesis Analysis

Synthesis of related imidazole-containing compounds involves various strategies, including cyclocondensation reactions, as seen in the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines . Another method includes a four-component reaction involving 2-aminobenzimidazole, aromatic aldehyde, and trimethylsilanecarbonitrile, catalyzed by thiamine hydrochloride . These methods highlight the versatility in synthesizing imidazole derivatives, which could be applicable to the synthesis of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine".

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray crystallography. For instance, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was determined to be planar and aromatic, with hydrogen bonding playing a significant role in the crystal structure . Similarly, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine showed planar benzothiazol and imidazol rings with a dihedral angle between them . These findings suggest that "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" may also exhibit a planar structure conducive to stacking interactions and hydrogen bonding.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the substituents on the imidazole ring, which can affect the electron density and thus the interaction with other molecules. The synthesis of imidazo[1,2-a]pyridines, for example, involved cyclization and subsequent reactions to introduce different substituents at the 3-position of the imidazole ring . These reactions are indicative of the potential chemical versatility of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their structure. For example, the solvates of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine were studied for their electronic and spatial structure, which can influence solubility and interaction with biological targets . The presence of hydrogen bonds and stacking interactions are crucial in determining the solubility and crystalline properties of these compounds . Therefore, the physical and chemical properties of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" would likely be influenced by similar intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structures

- The synthesis of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine indicates its role in the formation of complex molecular structures (Shafiee et al., 2005).

- Palladium-catalyzed carbonylative synthesis processes have been reported involving derivatives of this compound, leading to the formation of functionalized benzimidazopyrimidinones, highlighting its significance in facilitating complex organic transformations (Mancuso et al., 2017).

Anticancer Activity and Drug Design

- Research into the synthesis of benzimidazoles bearing an oxadiazole nucleus from this compound type has shown significant to good anticancer activity, indicating its potential in the design and development of anticancer agents (Rashid et al., 2012).

- The design and synthesis of bis-benzimidazole derivatives from this compound category have also demonstrated notable anticancer activity, suggesting its utility in the creation of new anticancer treatments (Rashid, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-imidazol-1-yl-N-[(2-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-13-5-2-3-6-14(13)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDDUAQICFOXAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

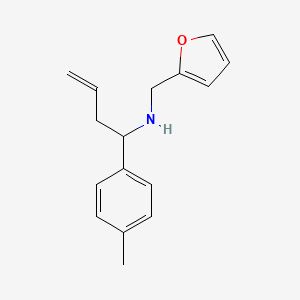

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)